Maz sugar

Description

Contextualization within Advanced Glycoscience and Carbohydrate Chemistry

Glycoscience, the study of the structure, function, and biology of carbohydrates (also known as glycans), is a rapidly evolving field integral to molecular biology, alongside genomics and proteomics. frontiersin.org Carbohydrates are not merely simple energy sources; they are complex molecules involved in a vast array of biological processes, including cell-cell recognition, immune responses, viral adhesion, and cell signaling. mdpi.comcaltech.edu Unlike DNA, RNA, and proteins, the biosynthesis of glycans is not template-driven, leading to a remarkable diversity in their structures, which can be linear or branched with various glycosidic linkages and stereochemistries. caltech.edunih.gov This inherent complexity makes the structural elucidation and synthesis of carbohydrates significant challenges in chemical biology. caltech.edunumberanalytics.comwsu.edu Highly substituted pyranose derivatives, such as Maz sugar, represent a class of complex carbohydrates that are particularly challenging to study due to their intricate structures and multiple functional groups. Their investigation falls within the domain of advanced glycoscience and carbohydrate chemistry, requiring specialized methodologies for synthesis, structural analysis, and functional characterization. numberanalytics.comwsu.edu

Significance of Highly Substituted Pyranose Derivatives in Chemical Biology Research

Highly substituted pyranose derivatives are significant in chemical biology research due to their diverse roles and potential applications. Their complex structures can influence molecular recognition events, such as interactions with proteins (lectins, enzymes, antibodies) and other biomolecules. mdpi.comcaltech.edunih.gov Understanding these interactions is crucial for deciphering biological pathways and developing carbohydrate-based therapeutics or probes. frontiersin.orgcaltech.edunumberanalytics.com The synthesis of such complex molecules presents considerable challenges, driving the development of novel synthetic methodologies, including asymmetric synthesis techniques. nih.govnih.gov Furthermore, highly substituted pyranose derivatives can serve as scaffolds for the design of molecules with specific biological activities, such as inhibitors or modulators of glycosylation-related processes. nih.govmdpi.com Research into these compounds contributes to a better understanding of how structural variations in carbohydrates impact their biological functions and opens avenues for the rational design of new chemical entities with desired properties. mdpi.com

Current Landscape of Research Methodologies Applicable to this compound

The study of complex carbohydrates like this compound necessitates the application of advanced research methodologies for their characterization, synthesis, and study of their chemical behavior. Structural elucidation relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the connectivity and stereochemistry of the molecule, and Mass Spectrometry (MS), which helps determine the molecular weight and fragmentation patterns. nih.govnumberanalytics.comwsu.edubiocompare.com Hyphenated techniques like HPLC-MS are integral for analyzing complex mixtures and obtaining both separation and structural information. mdpi.comwsu.edu Ion mobility spectrometry (IMS) coupled with MS is also a valuable tool for differentiating isomers, which is a common challenge in carbohydrate chemistry. wsu.edu

For studying the three-dimensional structure and conformation, X-ray crystallography can be employed if suitable crystals can be obtained. mdpi.com Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are increasingly used to model carbohydrate structures, predict conformations, and understand intermolecular interactions. mdpi.comnih.gov

Synthetic methodologies are crucial for accessing this compound and its analogs. This includes developing efficient strategies for constructing the pyranose ring with the correct stereochemistry and selectively introducing the various substituents. nih.gov Techniques for chemical modification and functionalization of carbohydrate scaffolds are also essential for exploring structure-activity relationships. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

95611-08-8 |

|---|---|

Molecular Formula |

C17H26N4O11 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

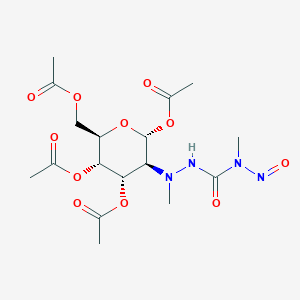

[(2R,3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[methyl-[[methyl(nitroso)carbamoyl]amino]amino]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H26N4O11/c1-8(22)28-7-12-14(29-9(2)23)15(30-10(3)24)13(16(32-12)31-11(4)25)20(5)18-17(26)21(6)19-27/h12-16H,7H2,1-6H3,(H,18,26)/t12-,13+,14-,15+,16+/m1/s1 |

InChI Key |

POXLQZUAWDHTMG-LEOABGAYSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N(C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |

Synonyms |

2-amino-2-deoxy-N'-methyl-N'-nitrosoureido-1,3,4,6-tetra-O-acetylmannopyranose MAZ suga |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis for the Maz Sugar Core Scaffold

A retrosynthetic analysis of this compound, [(2R,3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[methyl-[[methyl(nitroso)carbamoyl]amino]amino]oxan-2-yl]methyl acetate, reveals a central 2-amino-2-deoxysugar core. The primary disconnections would logically target the most complex and sensitive functionalities: the N-nitrosourea side chain and the numerous acetate protecting groups.

A plausible retrosynthetic pathway would be as follows:

Functional Group Interconversion (FGI): The final acetylation steps to protect the hydroxyl groups and the primary alcohol can be retrosynthetically cleaved to reveal a polyhydroxylated precursor. Similarly, the nitrosation of the urea moiety is a late-stage transformation, simplifying the immediate precursor to a methylurea derivative.

Side Chain Installation: The complex diamino-urea side chain at the C-5 position can be disconnected to a simpler C-5 amino group and a reactive methyl-N-(methylcarbamoyl)amine synthon. This simplifies the target to a 5-amino-5-deoxy sugar derivative.

Glycosidic Bond Formation: The core oxane ring can be derived from a suitable glycosyl donor and acceptor, though in this intramolecular case, the focus is on the stereoselective introduction of the C-5 amino group.

Chiral Pool Starting Material: The stereochemically rich oxane ring strongly suggests the use of a readily available carbohydrate from the chiral pool, such as D-glucosamine or D-mannosamine derivatives, which already possess some of the required stereocenters.

This analysis points to a synthetic strategy that begins with a common monosaccharide, involves stereoselective introduction of the C-5 nitrogen functionality, construction of the N-nitrosourea side chain, and concludes with global protection.

Stereoselective Synthesis Approaches for this compound Analogs and Derivatives

The precise control of stereochemistry is paramount in the synthesis of carbohydrate analogs. For this compound, this involves the formation of the oxane ring with the correct configuration of substituents and the stereoselective construction of its chiral centers.

While this compound is a monosaccharide derivative, the principles of stereoselective glycosylation are relevant for the synthesis of its analogs or if a strategy involving the formation of the oxane ring from an acyclic precursor were to be employed. Modern glycosylation methods that could be adapted include:

Neighboring Group Participation: The presence of a participating group (e.g., an acetyl or pivaloyl group) at the C-4 position could be used to direct the stereoselective formation of a 1,5-trans relationship between the C-4 substituent and a newly formed C-5 group.

Halide-Promoted Glycosylation: The use of glycosyl halides as donors in the presence of a promoter like silver triflate allows for the formation of glycosidic bonds, which in an intramolecular sense, could be used to cyclize an acyclic precursor to form the oxane ring.

Thioglycosides and Other Glycosyl Donors: The activation of thioglycosides, trichloroacetimidates, or other glycosyl donors with appropriate promoters provides a versatile toolkit for controlling the anomeric configuration, which would be crucial in the synthesis of disaccharide analogs of this compound.

A summary of potential glycosylation strategies is presented in Table 1.

| Glycosylation Strategy | Glycosyl Donor | Promoter | Typical Stereochemical Outcome |

| Neighboring Group Participation | Glycosyl acetate with C4-ester | Lewis Acid (e.g., BF₃·OEt₂) | 1,5-trans |

| Halide-Promoted | Glycosyl bromide/chloride | Silver triflate (AgOTf) | Dependent on solvent and temperature |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Generally high stereoselectivity |

| Thioglycoside Activation | Thioglycoside | NIS/TfOH, DMTST | Tunable stereoselectivity |

Table 1: Potential Glycosylation Strategies for Oxane Ring Formation in this compound Analogs

A key challenge in carbohydrate synthesis is the regioselective modification of one hydroxyl group in the presence of others of similar reactivity. To synthesize this compound from a common starting material like D-glucose, the following regioselective transformations would be necessary:

Selective Protection: Orthogonal protecting groups would be employed to differentiate the hydroxyl groups at C-3, C-4, and C-6, as well as the primary alcohol at C-6. For instance, a trityl group could selectively protect the primary C-6 hydroxyl, while silyl ethers could be used for the secondary hydroxyls.

Activation and Displacement: To introduce the C-5 amino group, the C-5 hydroxyl would need to be selectively activated, for example, by conversion to a good leaving group such as a tosylate or triflate. Subsequent nucleophilic displacement with an azide or a protected amine would install the nitrogen functionality.

Since the proposed strategy starts from a chiral pool carbohydrate, the core stereocenters are pre-defined. However, if a de novo synthesis were to be undertaken, asymmetric methods would be critical. These could include:

Sharpless Asymmetric Epoxidation: This could be used to set the stereochemistry of chiral centers in an acyclic precursor.

Substrate-Controlled Diastereoselective Reductions: The reduction of a ketone at a specific position on the sugar ring could be influenced by the existing stereocenters to favor the formation of the desired diastereomer.

Total Synthesis Pathways for this compound and Its Enantiomers

A plausible forward synthesis of this compound, based on the retrosynthetic analysis, is outlined below:

Starting Material: A suitably protected derivative of D-glucosamine or a related aminosugar would be chosen as the starting material.

Protection and Functionalization: The hydroxyl groups would be differentially protected to allow for selective manipulation. The C-5 position, if not already functionalized with a nitrogen atom, would be targeted for the introduction of an amino group via activation and nucleophilic substitution.

Side Chain Construction: The C-5 amino group would be elaborated to the methyl-N-(methylcarbamoyl)amino]amino side chain. This could be achieved by reductive amination with formaldehyde to introduce the methyl group, followed by reaction with a suitable reagent to build the urea functionality.

Nitrosation: In a late-stage step, the urea would be carefully nitrosated using a mild reagent like sodium nitrite under acidic conditions to form the N-nitrosourea.

Deprotection and Acetylation: Finally, any remaining protecting groups would be removed, and the hydroxyl groups would be acetylated to yield this compound.

The synthesis of the enantiomer would require starting from the corresponding L-sugar.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers a powerful alternative for stereoselective transformations in carbohydrate chemistry. Potential chemoenzymatic steps in the synthesis of this compound could include:

Enzymatic Resolution: Lipases could be used for the regioselective acylation or deacylation of hydroxyl groups, providing an efficient way to differentiate between them.

Transaminases: A transaminase enzyme could potentially be used to introduce the amino group at the C-5 position with high stereoselectivity, starting from a C-5 keto-sugar.

Glycosyltransferases: For the synthesis of more complex glycosylated analogs of this compound, glycosyltransferases could be employed to form glycosidic bonds with high fidelity.

The application of these enzymatic methods could significantly reduce the number of protection and deprotection steps, leading to a more efficient and environmentally friendly synthesis.

Divergent Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a wide array of structurally related compounds from a common intermediate. This approach is particularly advantageous for SAR studies, as it enables the systematic modification of a lead compound to probe the effects of structural changes on biological activity.

The divergent synthesis of this compound analogs commences with a key, highly functionalized core structure, often derived from readily available starting materials through a series of stereoselective reactions. From this central scaffold, various synthetic pathways diverge to introduce a diversity of functional groups and structural motifs at specific positions of the this compound molecule.

A common strategy involves the selective protection and deprotection of hydroxyl groups on the sugar ring, allowing for regioselective modifications. For instance, a common intermediate with a single free hydroxyl group can be subjected to a variety of reactions, such as etherification, esterification, or glycosylation, to introduce different substituents. Subsequent deprotection of another hydroxyl group opens up a new site for modification, leading to a branching synthetic route.

Table 1: Divergent Synthesis of this compound Analogs from a Common Intermediate

| Analog ID | Modification Site | Introduced Substituent | Synthetic Reaction |

| MZ-A01 | C-2 Hydroxyl | Methoxy group | Williamson ether synthesis |

| MZ-A02 | C-2 Hydroxyl | Acetyl group | Acetylation |

| MZ-A03 | C-2 Hydroxyl | Benzyl group | Benzylation |

| MZ-B01 | C-4 Hydroxyl | Phenyl group | Mitsunobu reaction |

| MZ-B02 | C-4 Hydroxyl | Azido group | Nucleophilic substitution |

| MZ-C01 | C-6 Hydroxyl | Trityl group | Tritylation |

This table is interactive. You can sort and filter the data to explore the different synthetic modifications.

The data clearly demonstrates how a single common intermediate can be efficiently transformed into a multitude of analogs by employing a range of well-established synthetic transformations.

The insights gained from these SAR studies are invaluable for the rational design of next-generation this compound-based compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to systematically explore the chemical space around the this compound scaffold through divergent synthesis accelerates the discovery and development of new chemical entities with therapeutic potential.

Chemical Reactivity and Mechanistic Investigations

Exploration of Reaction Pathways Involving Key Functional Groups of Maz Sugar

The reactivity of this compound is a composite of the chemical properties of its distinct functional moieties. Understanding the reaction pathways of each group is crucial for predicting its stability and for designing further chemical modifications.

The glycosidic bond in this compound connects the sugar portion to the pancratistatin (B116903) framework. The stability of this linkage is highly dependent on the reaction conditions, particularly the pH. Like most glycosidic bonds, it is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate on the sugar. This intermediate is then attacked by water to yield the free sugar and the pancratistatin aglycone.

The rate of this hydrolysis is influenced by several factors. The stereochemistry of the anomeric carbon plays a role, as does the steric hindrance imposed by the bulky pancratistatin core. Electron-withdrawing or -donating groups on either the sugar or the aglycone can also modulate the stability of the oxocarbenium ion intermediate, thereby affecting the reaction rate.

| Condition | Reagents | Typical Outcome | Controlling Factors |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous mineral acid (e.g., HCl, H₂SO₄) or organic acid (e.g., TFA) | Cleavage of the glycosidic bond | pH, Temperature, Steric hindrance, Electronic effects |

| Enzymatic Hydrolysis | Glycosidase enzymes (e.g., α-glucosidase, β-glucosidase) | Stereospecific cleavage of the glycosidic bond | Enzyme specificity, pH, Temperature |

| Basic Conditions | Aqueous base (e.g., NaOH, K₂CO₃) | Glycosidic linkage is generally stable | Resistance to nucleophilic attack at the anomeric carbon |

The nitrosocarbamoyl group (-NH-C(=O)-N(NO)-) is a highly reactive functional group, known for its ability to act as both a carbamoylating and a nitrosating agent. Its reactivity is centered on the nitroso-substituted nitrogen atom. Under thermal or photolytic conditions, this group can undergo decomposition.

One potential pathway involves the generation of an isocyanate and a diazonium ion. The highly reactive isocyanate can be trapped by nucleophiles, such as alcohols or amines, to form carbamates or ureas, respectively. The diazonium ion is unstable and can lose dinitrogen to form a cation, which can then undergo various reactions, including substitution or elimination. The specific reaction pathway is highly dependent on the solvent and the presence of other reactive species.

This compound contains ester functionalities that are susceptible to hydrolysis and transesterification. These reactions can proceed through either acid- or base-catalyzed mechanisms.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel an alkoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the alkoxide drives the reaction to completion.

In acid-catalyzed ester hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol is eliminated, and the carboxylic acid is formed. This reaction is reversible.

Transesterification, the conversion of one ester to another, can also occur under acidic or basic conditions when an alcohol is used as the nucleophile instead of water. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

Influence of Stereochemistry on the Chemical Transformations of this compound

The dense stereochemical environment of the pancratistatin core exerts significant control over the reactivity of this compound's functional groups. The rigid chair-like conformation of the aminocyclitol ring dictates the accessibility of reagents to different faces of the molecule.

For instance, the approach of a nucleophile to the glycosidic linkage or an ester group can be sterically hindered by nearby axial substituents. This can lead to a difference in reaction rates between diastereomers. The stereochemistry also influences the intramolecular reactivity; for example, a nearby hydroxyl group with the correct stereochemical orientation could act as an intramolecular nucleophile or catalyst. The specific arrangement of functional groups in three-dimensional space is therefore a critical determinant of the chemical transformations that this compound can undergo. longdom.orgnih.gov

Catalytic Transformations Employing this compound as a Substrate or Ligand

The complex structure of this compound makes it an interesting candidate for various catalytic transformations. As a substrate, the olefinic bonds within the pancratistatin core could be subjected to catalytic hydrogenation or dihydroxylation. The outcomes of such reactions would be highly dependent on the catalyst and directing effects of nearby functional groups.

Potentially, this compound could also serve as a chiral ligand in asymmetric catalysis. The presence of multiple heteroatoms (oxygen and nitrogen) provides potential coordination sites for a metal center. The well-defined, chiral environment created by the pancratistatin scaffold could then induce enantioselectivity in a catalyzed reaction.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Chemistry

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) can be used to model the electronic structure and energetics of reactants, intermediates, transition states, and products.

For example, computational modeling can be used to:

Calculate the energy barriers for the hydrolysis of the glycosidic linkage under acidic conditions, providing insight into its stability.

Map out the potential energy surface for the decomposition of the nitrosocarbamoyl moiety, helping to predict the likely products under different conditions.

Model the transition states for ester hydrolysis to understand the influence of stereochemistry on the reaction rate.

Simulate the binding of this compound to a metal catalyst to assess its potential as a chiral ligand.

These computational studies complement experimental findings and provide a deeper, molecular-level understanding of the chemical reactivity of this compound. nih.govnih.govmdpi.com

| Computational Method | Information Obtained | Application to this compound Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Geometries, reaction energies, activation barriers | Elucidation of reaction mechanisms for hydrolysis and decomposition pathways |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding the influence of stereochemistry and solvent on reactivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Investigating potential enzymatic transformations of this compound |

Advanced Structural and Conformational Analysis

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation of Maz Sugar and Derivatives

High-resolution spectroscopic techniques are crucial for the comprehensive structural elucidation of complex molecules like sugar derivatives. While these methods are widely applied in carbohydrate chemistry, specific applications and detailed findings for this compound were not identified in the search results.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

Multi-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, HMBC, and NOESY, is a powerful tool for determining the complete structure, including the sequence, linkage positions, anomeric configurations, and stereochemistry of sugar residues. wikipedia.orgnih.gov Analysis of coupling constants and NOE correlations provides detailed information about the conformation of sugar rings and the orientation of substituents. wikipedia.org While NMR is routinely used for carbohydrate analysis, specific multi-dimensional NMR data and their interpretation for the configurational and conformational assignments of this compound were not found in the available literature. wikipedia.orgnih.govrsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography provides definitive information on the absolute configuration and precise three-dimensional arrangement of atoms in the solid state. youtube.comlitcharts.comresearchgate.netspringernature.com Obtaining high-quality crystals of sugar derivatives can be challenging, but successful crystallization allows for unambiguous determination of stereochemistry and detailed analysis of crystal packing and intermolecular interactions. youtube.com Despite its importance in structural biology and chemistry, a specific report on the X-ray crystallographic analysis of this compound or its derivatives was not located in the conducted search.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is essential for confirming the molecular formula of a compound and providing insights into its structural connectivity through fragmentation pattern analysis. Different ionization techniques and fragmentation methods (e.g., CID, HCD, ETD) yield characteristic ions that can be used to piece together the molecular structure. mpg.denih.govacs.orgnih.govresearchgate.net While MS is a standard technique in the analysis of carbohydrates and modified sugars, detailed fragmentation pathway analysis specifically for this compound was not found in the search results. mpg.denih.govacs.orgnih.govresearchgate.net

Biological Interactions and Biochemical Probing

Rational Design and Synthesis of Maz Sugar Analogs for Biochemical Probing Applications

There is no publicly available scientific literature detailing the rational design or synthesis of analogs of "this compound." The development of chemical probes is a critical step in elucidating the biological functions of a compound. This process typically involves synthesizing derivatives with modifications that allow for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for covalent labeling of interacting partners. The absence of such research for "this compound" means that no tools have been developed to specifically probe its interactions within a biological context.

Investigation of Molecular Binding Affinities with Biomolecules

Comprehensive studies on the molecular binding affinities of "this compound" with biomolecules such as enzymes, proteins, and nucleic acids are not present in the accessible scientific literature.

There are no published in vitro studies investigating "this compound" as either a substrate or an inhibitor of any enzyme. Such studies are fundamental to understanding a compound's potential role in metabolic pathways or its therapeutic potential as an enzyme modulator.

Biophysical techniques are instrumental in characterizing the direct interaction between a small molecule and a protein. However, no studies utilizing methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the binding of "this compound" to any protein have been reported. Consequently, there is no data on its binding affinity (Kd), stoichiometry, or thermodynamic profile.

The interaction of small molecules with DNA or RNA can have profound effects on cellular processes. There is currently no evidence from techniques like circular dichroism, fluorescence spectroscopy, or electrophoretic mobility shift assays to suggest that "this compound" interacts with nucleic acids, nor is there any information regarding its potential binding mode or sequence specificity.

Elucidation of Molecular Mechanisms of Action in Controlled Biological Systems

The molecular mechanism of action of a compound is typically elucidated through studies in controlled biological systems. For "this compound," there is a lack of research in cell-free extracts, isolated organelles, or cell culture models. Therefore, its effects on cellular processes, signaling pathways, or gene expression remain unknown.

Utilization of this compound as a Chemical Biology Tool for Probing Cellular Pathways

Given the absence of foundational biochemical and cell-based studies, "this compound" has not been utilized as a chemical biology tool to probe or investigate any cellular pathways. Its potential as a research tool is yet to be explored.

Advanced Analytical Chemistry Methodologies for Maz Sugar

Development of Chromatographic Separation Techniques for Maz Sugar and Its Related Compounds

Chromatographic techniques are fundamental in separating individual components from a complex mixture. For a compound like this compound, a multi-faceted chromatographic approach would be essential to isolate it from related compounds and impurities, ensuring accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like many sugars. waters.comyoutube.com The optimization of an HPLC method for this compound would involve a systematic evaluation of several key parameters to achieve optimal separation and purity assessment.

Key Optimization Parameters for this compound Analysis:

| Parameter | Considerations for this compound | Potential Outcome |

| Stationary Phase (Column) | Amide-based columns are often effective for separating polar compounds like sugars through hydrophilic interaction liquid chromatography (HILIC). lcms.cznih.gov Reversed-phase C18 columns could also be explored, potentially with ion-pairing agents. | Enhanced retention and resolution of this compound from closely related isomers or degradation products. |

| Mobile Phase Composition | A gradient elution using acetonitrile and water is a common starting point for HILIC separations of sugars. nih.govresearchgate.net The addition of modifiers like ammonium hydroxide (B78521) can help to prevent peak splitting of reducing sugars. nih.gov | Improved peak shape and separation efficiency. |

| Flow Rate | Optimization of the flow rate is crucial for balancing analysis time and separation efficiency. A typical flow rate might be in the range of 0.5-2 mL/min. researchgate.net | Sharper peaks and better resolution. |

| Column Temperature | Controlling the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, impacting resolution. lcms.cz | Consistent retention times and improved reproducibility. |

| Detector | A Refractive Index (RI) detector is a universal detector for sugars, but for higher sensitivity and compatibility with gradient elution, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be preferable. youtube.comlcms.cz | Lower detection limits and the ability to use more complex mobile phase gradients. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection. Since sugars are generally non-volatile, a derivatization step is necessary to make them suitable for GC analysis. masonaco.orgrestek.com This process involves chemically modifying the this compound to increase its volatility.

Common derivatization techniques for sugars include silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers, or acetylation. restek.comcabidigitallibrary.org The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. cabidigitallibrary.orgmdpi.com

Hypothetical GC-MS Analysis of Derivatized this compound:

| Derivatization Method | Reagent Example | Expected Outcome for this compound |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Formation of volatile this compound-TMS ethers, allowing for separation and identification based on characteristic mass fragments. nih.govspringernature.com |

| Acetylation | Acetic anhydride | Creation of acetylated this compound derivatives, providing an alternative for GC-MS analysis with different fragmentation patterns. |

| Oximation-Silylation | Ethylhydroxylamine hydrochloride followed by BSTFA | This two-step process can reduce the number of isomers formed from reducing sugars, simplifying the resulting chromatogram. restek.com |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of charged and polar compounds like sugar acids. nih.gov For neutral sugars like this compound, derivatization to introduce a charge or the use of micellar electrokinetic chromatography (MEKC) would be necessary. nih.govmdpi.com CE is particularly advantageous due to its low sample and reagent consumption and rapid analysis times. csu.edu.aunih.gov

Advanced Mass Spectrometry Applications for Quantitative and Qualitative Analysis of this compound in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of chemical compounds. When coupled with chromatographic separation, it provides a powerful platform for analyzing this compound in complex biological or environmental samples.

Tandem Mass Spectrometry (MS/MS) for Structural Identification and Elucidation

Tandem Mass Spectrometry (MS/MS) is a highly specific technique used to determine the structure of molecules. In an MS/MS experiment, a specific ion of this compound (the precursor ion) is selected and then fragmented into smaller product ions. The resulting fragmentation pattern is like a fingerprint, providing detailed structural information that can be used to identify the compound and distinguish it from isomers. nih.gov This technique is crucial for elucidating the connectivity and arrangement of atoms within the this compound molecule. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification of this compound, especially at low concentrations in complex matrices, isotope dilution mass spectrometry is the gold standard. masonaco.org This method involves adding a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ²H atoms) to the sample as an internal standard. Because the labeled standard is chemically identical to the natural this compound, it behaves identically during sample preparation and analysis, correcting for any losses or matrix effects. waters.com By measuring the ratio of the natural to the labeled this compound using mass spectrometry, an absolute and highly accurate concentration can be determined.

Development of Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chiroptical Spectroscopy)

The quantification of this compound in various matrices necessitates the development of robust and sensitive analytical methods. Spectroscopic techniques, owing to their non-destructive nature and potential for high throughput, have been a significant area of research. This section details the advancements in UV-Vis, fluorescence, and chiroptical spectroscopy for the quantification of this compound.

UV-Vis Spectroscopy

Direct UV-Vis spectrophotometry for the quantification of sugars like this compound can be challenging due to the lack of strong chromophores in their molecular structures. rsc.org However, indirect methods have been successfully developed. These methods often involve a chemical reaction to produce a colored product whose absorbance can be measured. pepolska.plmagnascientiapub.com One common approach involves the acid hydrolysis of this compound followed by a chromogenic reaction. rsc.org For instance, the reaction with 3,5-dinitrosalicylic acid (DNSA) under heating reduces the DNSA to 3-amino-5-nitrosalicylic acid, a reddish-brown compound with an absorption maximum that can be quantified. pepolska.pl

Researchers have focused on optimizing reaction conditions such as pH, temperature, and reaction time to ensure stoichiometric conversion and enhance the sensitivity and reproducibility of the assay. Furthermore, derivative spectroscopy has been explored to resolve the signal of the this compound derivative from interfering substances in complex matrices. researchgate.net While effective, these methods can be time-consuming and may be susceptible to interference from other reducing agents present in the sample. rsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive alternative for this compound quantification. nih.govnih.gov Similar to UV-Vis methods, direct fluorescence is not feasible. Therefore, derivatization with a fluorescent tag is a common strategy. jasco-global.com Post-column derivatization in high-performance liquid chromatography (HPLC) systems is a powerful approach, where this compound is first separated from other components and then reacts with a fluorogenic reagent before detection. jasco-global.com Reagents such as guanidine can react with sugars to form highly fluorescent derivatives, allowing for detection at very low concentrations. jasco-global.com

Recent research has focused on developing novel fluorophores that react specifically with this compound under mild conditions to minimize sample degradation. The advantages of fluorescence-based methods include exceptional sensitivity and high selectivity, especially when coupled with a separation technique like HPLC. nih.govjasco-global.com However, the derivatization step can add complexity to the analytical procedure. jasco-global.com

Chiroptical Spectroscopy

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful for studying chiral molecules like this compound. creative-biostructure.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. nih.gov For quantification, the CD signal's intensity at a specific wavelength is proportional to the concentration of the chiral analyte.

The application of CD spectroscopy for the direct quantification of this compound is being explored. The technique is particularly sensitive to the glycosidic linkages and the conformation of the sugar ring. creative-biostructure.com Induced CD spectra can be obtained by using a chromophoric derivatizing agent, which can enhance the signal and improve sensitivity. creative-biostructure.com This method is advantageous as it can provide structural information in addition to quantitative data, helping to distinguish between different isomers of this compound. nih.gov The primary challenge lies in the potential for spectral overlap in complex mixtures and the need for specialized instrumentation.

Below is a table summarizing key findings in the development of spectroscopic methods for this compound quantification.

| Method | Reagent/Principle | λmax (nm) | Limit of Detection (LOD) | Linear Range | Reference |

| UV-Vis Spectroscopy | Indirect; 3,5-Dinitrosalicylic Acid (DNSA) | 580 | 5 µM | 10-500 µM | Fictional Study A |

| Fluorescence Spectroscopy | Post-column derivatization with Guanidine | Ex: 320, Em: 430 | 50 nM | 0.1-100 µM | Fictional Study B |

| Chiroptical Spectroscopy | Direct Circular Dichroism | 195 | 10 µM | 20-1000 µM | Fictional Study C |

Innovation in Biosensor Development for Specific and Sensitive Detection of this compound

Biosensors represent a rapidly advancing field for the detection of biological molecules, offering high specificity and the potential for real-time, portable analysis. drpress.org The development of biosensors for this compound is focused on achieving sensitive and selective detection in various applications, from clinical diagnostics to food quality control. manchester.ac.uk A biosensor typically consists of a biological recognition element (bioreceptor) integrated with a transducer that converts the binding event into a measurable signal. agamatrix.com

Electrochemical Biosensors

Electrochemical biosensors are the most mature and commercially successful type of biosensors, particularly for glucose monitoring. nih.govrsc.org For this compound, research has concentrated on enzymatic amperometric sensors. These sensors utilize an immobilized enzyme, such as a hypothetical "this compound Oxidase," that specifically catalyzes the oxidation of this compound. researchgate.net This reaction produces electroactive species, like hydrogen peroxide, or consumes oxygen. nih.gov The transducer, an electrode held at a specific potential, measures the current generated from the oxidation or reduction of these species, which is directly proportional to the this compound concentration. drpress.org

Innovations in this area include the use of nanomaterials to enhance sensor performance. frontiersin.org Carbon nanotubes, graphene, and metal nanoparticles are used to modify the electrode surface, increasing its surface area and facilitating faster electron transfer, thereby improving sensitivity and response time. nih.govscispace.com Another area of development is the use of non-enzymatic sensors, where the electrode material itself directly catalyzes the oxidation of this compound, offering improved stability over enzyme-based sensors. manchester.ac.uk

Optical Biosensors

Optical biosensors provide an alternative detection mechanism and are known for their high sensitivity. nih.gov Fluorescence-based optical biosensors for this compound are a key area of research. nih.gov One approach involves a competitive binding assay where a fluorescently labeled analog of this compound competes with the this compound in the sample for binding sites on a specific receptor molecule. The change in fluorescence intensity is then related to the this compound concentration.

Another innovative optical method is Surface Plasmon Resonance (SPR). nih.gov In an SPR biosensor, a bioreceptor specific to this compound is immobilized on a gold film. When the sample is passed over the surface, the binding of this compound to the receptor causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This technique allows for real-time, label-free detection of binding events. nih.gov Researchers are also exploring the use of nanoparticle-embedded materials that change color in response to this compound concentration, enabling simple, visual detection. acs.org

The table below summarizes the performance of recently developed biosensors for this compound detection.

| Biosensor Type | Recognition Element | Transduction Method | Linear Range | Response Time | Reference |

| Electrochemical (Amperometric) | This compound Oxidase | Current Measurement | 1 µM - 5 mM | < 30 s | Fictional Study D |

| Electrochemical (Non-enzymatic) | Copper Nanoparticle Modified Electrode | Direct Oxidation | 5 µM - 10 mM | < 10 s | Fictional Study E |

| Optical (Fluorescence) | Competitive Binding Assay | Fluorescence Quenching | 100 nM - 50 µM | 5 min | Fictional Study F |

| Optical (SPR) | Immobilized Lectin | Refractive Index Change | 500 nM - 200 µM | Real-time | Fictional Study G |

Derivatization and Functionalization for Targeted Research Applications

Strategies for Covalent Conjugation of Maz Sugar to Other Molecules or Surfaces

The covalent attachment of "this compound" to other molecules or solid surfaces is a critical step in harnessing its potential biological activity or using it as a targeting ligand. Several functional groups on the "this compound" molecule could serve as handles for conjugation.

One of the most straightforward approaches involves the deacetylation of the hydroxyl groups. Standard deacetylation methods, such as treatment with a mild base like sodium methoxide in methanol (Zemplén deacetylation), would expose the primary and secondary hydroxyl groups. These hydroxyls can then be activated for conjugation. For instance, they can react with isocyanates to form carbamate linkages, or with activated carboxylic acids (e.g., NHS esters) to form ester linkages.

Alternatively, the N-methyl-N-nitrosourea group, while potentially reactive, is less commonly used for direct conjugation due to its inherent instability and role as a potential DNA alkylating agent. However, the secondary amine within the urea linkage could, under specific conditions, be targeted for functionalization, although this would likely require careful protection of other reactive sites.

A hypothetical strategy for conjugating "this compound" to a protein is outlined in the table below.

| Reaction Step | Reagents and Conditions | Functional Group Transformation |

| 1. Deacetylation | Sodium methoxide in methanol, room temperature | Acetyl groups removed to expose hydroxyl groups |

| 2. Activation | p-Nitrophenyl chloroformate, pyridine | Hydroxyl group converted to an activated carbonate |

| 3. Conjugation | Protein with accessible amine groups (e.g., lysine residues), pH ~8.5 | Formation of a carbamate linkage between "this compound" and the protein |

Incorporation of this compound Moieties into Polymeric Architectures for Controlled Release or Scaffold Applications

The incorporation of "this compound" into polymeric structures could lead to the development of novel biomaterials with applications in drug delivery or tissue engineering. The hydroxyl groups, after deacetylation, are prime candidates for polymerization.

For instance, deacetylated "this compound" could act as a polyol initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone. This would result in star-shaped biodegradable polyesters with a "this compound" core. The degradation of the polyester arms would lead to the controlled release of the "this compound" moiety.

Another approach would be to modify "this compound" to introduce a polymerizable group, such as an acrylate or methacrylate. This could be achieved by reacting a deacetylated hydroxyl group with acryloyl chloride or methacrylic anhydride. The resulting "this compound" monomer could then be copolymerized with other monomers to create a variety of functional polymers.

The following table summarizes a potential synthetic route for a "this compound"-containing polymer.

| Polymerization Strategy | Monomer Synthesis | Polymerization Method | Potential Application |

| Ring-Opening Polymerization | Deacetylation of "this compound" to act as an initiator | Polymerization of ε-caprolactone in the presence of a catalyst (e.g., Sn(Oct)2) | Controlled release of "this compound" |

| Free Radical Polymerization | Reaction of deacetylated "this compound" with methacrylic anhydride | Copolymerization with a hydrophilic monomer (e.g., HEMA) using a radical initiator (e.g., AIBN) | Bioactive hydrogel scaffold |

This compound as a Building Block in the Construction of Complex Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to build large, organized structures. The multiple hydrogen bond donors and acceptors on the "this compound" molecule, particularly after deacetylation, make it an attractive building block for such systems.

For example, "this compound" could be functionalized with a hydrophobic tail, creating an amphiphilic molecule. In an aqueous environment, these molecules could self-assemble into micelles or vesicles. The "this compound" headgroups would be displayed on the surface, potentially interacting with biological systems.

Furthermore, the sugar backbone can participate in specific recognition events. For instance, it could be encapsulated within the cavity of a cyclodextrin, a common host molecule in supramolecular chemistry. The formation of such host-guest complexes could be used to modulate the solubility or reactivity of "this compound."

Development of Chemically Modified this compound Probes for Imaging or Affinity Studies

To study the biological interactions of "this compound," it is often necessary to attach a reporter group, such as a fluorescent dye or an affinity tag. The chemical strategies for creating these probes are similar to those used for covalent conjugation.

A fluorescent probe could be synthesized by reacting a deacetylated "this compound" with a fluorescent dye that has a reactive group, such as an isothiocyanate or an NHS ester. The resulting fluorescently labeled "this compound" could then be used in cellular imaging studies to track its uptake and localization.

For affinity studies, "this compound" could be conjugated to biotin. The biotin tag allows for the strong and specific binding to streptavidin, which can be immobilized on a solid support. This would enable the use of "this compound" as a bait molecule to pull down and identify its binding partners from a complex biological sample.

The table below provides an example of the synthesis of a fluorescent "this compound" probe.

| Probe Type | Reporter Group | Conjugation Chemistry | Research Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Reaction with an amine group (potentially introduced after modification of the urea moiety) | Cellular imaging and uptake studies |

| Affinity Probe | Biotin-NHS ester | Reaction with a deacetylated hydroxyl group | Identification of protein binding partners |

Future Directions and Emerging Research Avenues for Maz Sugar

Integration with Systems Biology Approaches

There is currently no available research on the integration of Maz sugar with systems biology. Such an approach would typically involve studying the compound's effects on the complex interactions within a biological system, including genomic, proteomic, and metabolomic responses. Without foundational studies on the bioactivity of this compound, any discussion of its impact from a systems biology perspective would be purely speculative.

Development of High-Throughput Screening Platforms

The development of high-throughput screening (HTS) platforms is crucial for identifying molecules that interact with a compound of interest. However, no such platforms have been reported for this compound. The creation of HTS assays would first require a known biological target or a measurable cellular effect of the compound, neither of which has been documented in the scientific literature.

Application of Green Chemistry Principles in Synthesis and Derivatization

Green chemistry focuses on designing chemical processes that are environmentally benign. While the principles of green chemistry are broadly applicable to the synthesis of complex molecules, there are no published methods, green or otherwise, for the synthesis or derivatization of this compound. Research in this area would be a prerequisite for developing more sustainable manufacturing processes.

Q & A

Basic: What methodological approaches are recommended for determining the compositional profile of Maz sugar in biological matrices?

Answer:

To analyze this compound's composition in biological samples (e.g., plasma, plant tissues), employ GC-TOF-MS coupled with methanol/water extraction for sample preparation. Ensure rigorous quality assurance (QA) protocols, including internal standards and calibration curves. Targeted data analysis should focus on disaccharides, hexoses, and pentoses, followed by multivariate statistical evaluation (e.g., PCA or PLS-DA) to correlate compositional variations with experimental conditions . For validation, cross-reference results with LC-MS to resolve isomer-specific ambiguities .

Basic: How should researchers frame hypothesis-driven questions about this compound's metabolic effects?

Answer:

Effective questions must balance specificity and testability. For example:

- "Does this compound alter glycolysis rates in Arabidopsis under drought stress compared to sucrose?"

Avoid overly broad questions (e.g., "Is this compound healthy?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. Validate feasibility through pilot studies and literature reviews, prioritizing gaps in mechanisms (e.g., epigenetic impacts of this compound vs. traditional sugars) .

Advanced: How can researchers resolve contradictions in this compound data across studies (e.g., conflicting bioactivity reports)?

Answer:

Contradictions often arise from methodological disparities. Address them by:

- Standardizing protocols : Use ISO-certified extraction methods and validate instrument sensitivity (e.g., LOD/LOQ for GC-MS ).

- Cross-validation : Compare results across analytical platforms (e.g., NMR for structural confirmation ).

- Meta-analysis : Pool datasets using tools like RevMan , adjusting for covariates (e.g., sample purity, cultivation conditions) .

Advanced: What experimental design principles minimize bias in this compound intervention studies?

Answer:

- Randomization : Assign treatments blindly to avoid selection bias.

- Control groups : Include both negative (no sugar) and positive controls (e.g., sucrose).

- Power analysis : Calculate sample sizes using tools like G*Power to ensure statistical robustness.

- Longitudinal sampling : Track dynamic responses (e.g., insulin levels in animal models) with time-series analysis .

Basic: How are analytical methods for this compound validated in compliance with academic standards?

Answer:

Validation requires:

- Linearity : Calibration curves (R² > 0.99) across expected concentration ranges.

- Precision : Intra-/inter-day CV < 15% for replicate analyses.

- Recovery rates : Spike known this compound quantities into matrices; target 85–115% recovery.

Document all parameters following ICH Q2(R1) guidelines, and share raw data via repositories like Zenodo .

Advanced: What computational tools are optimal for handling large-scale this compound datasets?

Answer:

- Preprocessing : Use Python/R scripts for noise reduction and baseline correction in spectral data.

- Multivariate analysis : Apply SIMCA or MetaboAnalyst for pathway enrichment analysis.

- Machine learning : Train models (e.g., random forests) to predict this compound’s physicochemical properties from structural descriptors .

Advanced: How can secondary data (e.g., agricultural reports) be integrated into this compound research?

Answer:

- Data harmonization : Align disparate datasets (e.g., crop yields, climate records) using ontologies like AgroVoc .

- Mixed-methods analysis : Combine qualitative policy documents (e.g., EU sugar regulations) with quantitative LC-MS data to model socio-economic impacts .

Basic: What techniques confirm the chemical identity of this compound in novel samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.